molecular formula C7H3BrO2S2 B2907393 5-Bromothieno[2,3-b]thiophene-2-carboxylic acid CAS No. 2219368-67-7

5-Bromothieno[2,3-b]thiophene-2-carboxylic acid

Cat. No.: B2907393
CAS No.: 2219368-67-7
M. Wt: 263.12
InChI Key: YDJHKBSZNNYINS-UHFFFAOYSA-N
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Description

5-Bromothieno[2,3-b]thiophene-2-carboxylic acid is a brominated heterocyclic compound featuring a fused thienothiophene core with a carboxylic acid group at position 2 and a bromine substituent at position 3. Its molecular formula is C₇H₃BrO₂S₂, with a molecular weight of 263.13 g/mol . The compound is synthesized via methods analogous to other thienothiophene derivatives, such as bromination of precursor heterocycles or cross-coupling reactions, as described in protocols for structurally related compounds like 2,5-dibromothieno[3,2-b]thiophene . Characterization typically involves NMR spectroscopy, mass spectrometry, and X-ray crystallography .

The bromine atom at position 5 enhances electrophilic reactivity, making the compound a valuable intermediate in pharmaceutical and materials chemistry. For instance, brominated thienothiophenes are precursors for Suzuki-Miyaura couplings to create π-conjugated polymers or bioactive molecules .

Properties

IUPAC Name

5-bromothieno[2,3-b]thiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrO2S2/c8-5-2-3-1-4(6(9)10)11-7(3)12-5/h1-2H,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDJHKBSZNNYINS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=C1C=C(S2)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromothieno[2,3-b]thiophene-2-carboxylic acid typically involves the bromination of thieno[2,3-b]thiophene followed by carboxylation. One common method includes the reaction of thieno[2,3-b]thiophene with bromine in the presence of a catalyst to introduce the bromine atom at the desired position. The resulting brominated intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromothieno[2,3-b]thiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction can be used to remove the bromine atom or to reduce other functional groups present in the molecule.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents under mild to moderate temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.

    Oxidation Reactions: Products may include carboxylic acids, ketones, or aldehydes, depending on the specific oxidation conditions.

    Reduction Reactions: Products include de-brominated compounds or reduced functional groups.

Scientific Research Applications

Synthesis of Derivatives
The compound serves as a versatile building block in organic synthesis. It can undergo various chemical reactions, including substitution, oxidation, and reduction. These reactions allow for the creation of a wide range of derivatives with tailored properties.

Case Study: Synthesis of Spasmolytic Derivatives
A study demonstrated the synthesis of several derivatives through Suzuki cross-coupling reactions. The spasmolytic activity of these derivatives was evaluated, revealing significant biological potential.

Table 2: Summary of Synthesized Derivatives and Their Activities

Compound IDSynthesis MethodSpasmolytic Activity (EC50 µM)Remarks
5aSuzuki Coupling4.21 (95% CI: 2.74–6.35)Complete relaxation
5bSuzuki Coupling7.09 (95% CI: 5.03–10.08)Complete relaxation
5cSuzuki Coupling1.39 (95% CI: 0.94–2.02)Complete relaxation
5dSuzuki Coupling11.8 (95% CI: 8.68–16.43)Partial relaxation

Biological Research

Biological Activity
The compound exhibits various biological activities, making it a candidate for drug development. Its interactions with specific molecular targets can lead to potential therapeutic applications.

Case Study: Antitumor Activity Evaluation
Research has shown that derivatives of this compound demonstrate significant antitumor activity against several human cancer cell lines, including gastric adenocarcinoma (AGS) and colorectal adenocarcinoma (CaCo-2). The sulforhodamine B assay was used to determine the growth inhibition concentrations.

Table 3: Antitumor Activity Against Different Cell Lines

Compound IDCell LineGI50 (µM)Remarks
2fAGS≤11High potency
2hCaCo-28Effective inhibitor
2nMCF79.2Moderate activity

Mechanism of Action

The mechanism of action of 5-Bromothieno[2,3-b]thiophene-2-carboxylic acid depends on its specific application. In materials science, its role is primarily structural, contributing to the electronic properties of the materials in which it is incorporated. In biological research, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions or covalent modifications, depending on the functional groups present in the molecule.

Comparison with Similar Compounds

Key Differences:

Substituent Position: The position of bromine (C5 vs. C6) in thienothiophene derivatives influences electronic properties and reactivity. For example, C5 bromination in thienothiophenes enhances electrophilicity at adjacent positions for cross-coupling reactions compared to C6 substitution .

Heterocyclic Core: Replacing one thiophene ring with pyridine (as in 5-bromothieno[2,3-b]pyridine-2-carboxylic acid) reduces lipophilicity (clogP ~1.8 vs.

Biological Activity: Non-brominated thienothiophene-2-carboxylic acid derivatives exhibit antiproliferative effects against cancer cells (e.g., LD₅₀ ~20 μM in A431 cells) . Bromination may modulate activity by increasing membrane permeability (via lipophilicity) or steric hindrance, though specific data for the target compound is lacking.

Biological Activity

5-Bromothieno[2,3-b]thiophene-2-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article synthesizes findings from various studies, focusing on its synthesis, biological evaluation, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C5_5H3_3BrO2_2S and a molecular weight of 207.05 g/mol. It is characterized by a thiophene ring with a bromine substituent and a carboxylic acid group, which contribute to its reactivity and biological properties .

Synthesis of Derivatives

A variety of derivatives of this compound have been synthesized through methods such as Suzuki cross-coupling reactions. These derivatives have been evaluated for their biological activities, particularly their spasmolytic effects .

Table 1: Summary of Synthesized Derivatives and Their Activities

Compound IDSynthesis MethodSpasmolytic Activity (EC50_{50} µM)Remarks
5aSuzuki Coupling4.21 (95% CI: 2.74–6.35)Complete relaxation
5bSuzuki Coupling7.09 (95% CI: 5.03–10.08)Complete relaxation
5cSuzuki Coupling1.39 (95% CI: 0.94–2.02)Complete relaxation
5dSuzuki Coupling11.8 (95% CI: 8.68–16.43)Partial relaxation
10dEsterificationNot specifiedExcellent spasmolytic effect

Spasmolytic Activity

The spasmolytic activity of the synthesized compounds was assessed using isolated rabbit intestine tissue pretreated with a spasmogen. The results indicated that several derivatives exhibited significant muscle relaxant effects, likely due to their ability to block calcium channels in smooth muscle cells .

  • Mechanism of Action : The spasmolytic effect is attributed to the inhibition of calcium influx through voltage-operated calcium channels, leading to muscle relaxation .

Anticancer Activity

In addition to spasmolytic effects, some derivatives have shown potential anticancer properties against various cell lines including AGS (gastric adenocarcinoma) and CaCo-2 (colorectal adenocarcinoma). The growth inhibition was evaluated using the sulforhodamine B (SRB) assay, revealing selective toxicity without significant effects on non-tumor cell lines .

Table 2: Anticancer Activity of Selected Compounds

Compound IDCell LineGI50_{50} (µM)Mechanism of Action
2gAGS7.8Induction of apoptosis
2bCaCo-2≤11Non-apoptotic mechanisms

Case Studies and Research Findings

  • Study on Spasmolytic Effects :
    A study reported that compounds derived from this compound exhibited varying degrees of spasmolytic activity when tested on isolated rat duodenum tissues. The most effective compounds showed EC50_{50} values indicating strong relaxant properties .
  • Anticancer Evaluation :
    Another study focused on the anticancer potential of these compounds against AGS cells, highlighting that certain derivatives induced cell death through mechanisms other than apoptosis, suggesting alternative pathways for therapeutic intervention .

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